Predicted Lipophilicity (XLogP3-AA) Compared to a Dimethylfuran Analog
The target compound contains an unsubstituted benzofuran-2-carbonyl group, which is expected to confer higher lipophilicity than the dimethylfuran analog (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone). The dimethylfuran analog has a computed XLogP3-AA of 1.0 [1]. Based on the larger aromatic surface of benzofuran vs. dimethylfuran, the target compound is predicted to have a higher logP, which would influence membrane permeability and protein binding. This computationally derived difference provides a basis for selecting the benzofuran derivative for applications requiring increased hydrophobicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA > 1.0 (structural inference from benzofuran vs. dimethylfuran substitution) |
| Comparator Or Baseline | Dimethylfuran analog: XLogP3-AA = 1.0 (PubChem computed) |
| Quantified Difference | Predicted ΔXLogP3-AA > 0 (magnitude not experimentally determined) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration, making the benzofuran scaffold preferable for intracellular or CNS target engagement over the more polar dimethylfuran analog.
- [1] PubChem. (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone. CID 92112579. XLogP3-AA = 1.0. National Center for Biotechnology Information. View Source
